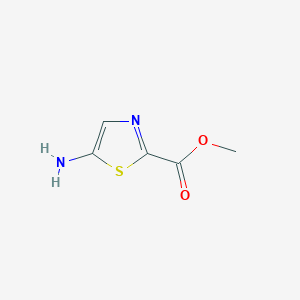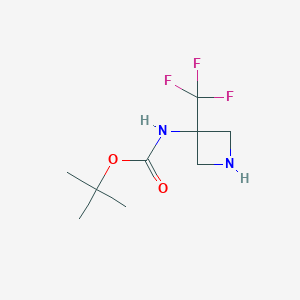
2-Chloro-3-(trifluoromethyl)isonicotinaldehyde
Übersicht
Beschreibung
“2-Chloro-3-(trifluoromethyl)isonicotinaldehyde” is a chemical compound with the molecular formula C7H3ClF3NO and a molecular weight of 209.56 . It is used as a building block in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(trifluoromethyl)isonicotinaldehyde” is characterized by the presence of a trifluoromethyl group (-CF3) and a chlorine atom attached to a isonicotinaldehyde core .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has shown that derivatives of 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde, such as 2-chloro-5-methylpyridine-3-olefin derivatives, have been synthesized and studied for their photochemical E (trans)-->Z (cis) isomerization. These derivatives exhibit significant antimicrobial activity, comparable to standard treatments (Gangadasu et al., 2009).
Chemistry and Synthetic Applications
The compound and its related analogs, like 2-chloroquinoline-3-carbaldehyde, have been a focus in recent chemistry research. The review by Hamama et al. (2018) covers the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cord heterocyclic systems, illustrating the biological evaluation and synthetic applications of these compounds (Hamama et al., 2018).
Potential Anticonvulsant Agents
A new series of N-substituted-3-chloro-2-azetidinone derivatives were synthesized through condensation reaction of isoniazide with substituted aldehyde. These derivatives have shown promising results as potential anticonvulsant agents, with one compound exhibiting excellent activity without neurotoxicity (Hasan et al., 2011).
Halogen Shuffling in Pyridines
Studies involving 2-chloro-6-(trifluoromethyl)pyridine, a related compound, demonstrate its conversion into various derivates through halogen shuffling. This process involves electrophilic substitutions, which are pivotal in synthetic chemistry (Mongin et al., 1998).
Chromatographic Analyses
Chromatographic analysis of chlorinated 4-hydroxybenzaldehydes, including compounds related to 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde, has been explored. This research contributes to the understanding of the retention behavior and separation efficiency of such compounds (Korhonen & Knuutinen, 1984).
Cytotoxicity Evaluation
The reaction of isonicotinaldehyde with 2-cyanoacetohydrazide led to the synthesis of novel pyridine derivatives, which were then tested for their cytotoxicity against cancer cell lines. Some of these compounds showed high cytotoxic activity, indicating their potential in cancer treatment research (Mohamed et al., 2018).
Stereoselective Synthesis in Organic Chemistry
The reaction of ring-closing metathesis-derived cyclic allylsiloxanes with aldehydes, including those related to 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde, has been studied for the stereoselective synthesis of tetrahydrofurans. This research is crucial for understanding the selective synthesis processes in organic chemistry (Miles et al., 2004).
Eigenschaften
IUPAC Name |
2-chloro-3-(trifluoromethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-5(7(9,10)11)4(3-13)1-2-12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGGONOXDIMXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trifluoromethyl)isonicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)



![Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1403506.png)
![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)





![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)
![2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B1403516.png)
